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Compound of Interest

Compound Name: Fas C-Terminal Tripeptide

Cat. No.: B1662684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, characterization, and biological

significance of the Fas C-terminal tripeptide, Ac-Ser-Leu-Val-OH. This bioactive peptide has

emerged as a key modulator of the Fas (also known as APO-1 or CD95) signaling pathway, a

critical regulator of programmed cell death (apoptosis). A comprehensive understanding of this

tripeptide's mechanism of action provides a valuable foundation for the development of novel

therapeutics targeting apoptosis dysregulation in various diseases, including cancer and

autoimmune disorders.

Introduction to the Fas Signaling Pathway
The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor receptor

(TNFR) superfamily. Upon binding to its natural ligand, Fas ligand (FasL), the Fas receptor

trimerizes, initiating a signaling cascade that culminates in apoptosis.[1] This process is

primarily mediated through the recruitment of the adaptor protein FADD (Fas-Associated Death

Domain) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-

caspase-8, leading to its activation and the subsequent activation of downstream effector

caspases that execute the apoptotic program.

However, the Fas-mediated apoptotic signal can be negatively regulated by the Fas-Associated

Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminus of the Fas

receptor.[2] This interaction can inhibit the apoptotic signal, and overexpression of FAP-1 has
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been observed in various cancer cell lines, contributing to their resistance to Fas-induced

apoptosis.

Discovery of the Fas C-Terminal Tripeptide
Initial studies revealed that the C-terminal 15 amino acids of the human Fas receptor were both

necessary and sufficient for its interaction with FAP-1.[2] Subsequent research focused on

identifying the minimal peptide sequence within this region responsible for this interaction.

Through a series of in vitro binding inhibition assays and screening of random peptide libraries

using the yeast two-hybrid system, it was discovered that the C-terminal tripeptide of Fas, with

the sequence Ac-Ser-Leu-Val-OH, was the minimal and essential motif for binding to the third

PDZ (PSD-95/Dlg/ZO-1) domain of FAP-1.[2]

Quantitative Data: Inhibitory Activity of Fas C-
Terminal Tripeptide
The inhibitory potency of the Fas C-terminal tripeptide on the Fas/FAP-1 interaction has been

quantified in various studies. The following table summarizes the key findings.

Compound Concentration
% Inhibition of
Fas/FAP-1 Binding

Reference

Fas C-Terminal

Tripeptide
30 µM 31.1% --INVALID-LINK--

Fas C-Terminal

Tripeptide
50 µM 44.3% --INVALID-LINK--

Fas C-Terminal

Tripeptide
100 µM 87.6% --INVALID-LINK--

Fas C-Terminal

Tripeptide
1 mM 100.7% --INVALID-LINK--

Experimental Protocols
Solid-Phase Synthesis of Ac-Ser-Leu-Val-OH
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This protocol outlines the manual solid-phase synthesis of the Fas C-terminal tripeptide using

Fmoc/tBu chemistry.

Materials:

Fmoc-Val-Wang resin

Fmoc-Leu-OH

Fmoc-Ser(tBu)-OH

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

20% Piperidine in N,N-Dimethylformamide (DMF)

Acetic anhydride

Pyridine

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Deionized water

Solid-phase synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a

second treatment for 15 minutes to remove the Fmoc protecting group from Valine.
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Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Coupling of Leucine:

Pre-activate Fmoc-Leu-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3

equivalents) in DMF for 20 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Monitor the coupling reaction using the Kaiser test.

Washing: Wash the resin as described in step 3.

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Leucine.

Washing: Repeat step 3.

Coupling of Serine:

Pre-activate Fmoc-Ser(tBu)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3

equivalents) in DMF for 20 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Monitor the coupling reaction using the Kaiser test.

Washing: Repeat step 3.

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Serine.

Washing: Repeat step 3.

N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents)

and pyridine (10 equivalents) in DCM for 1 hour.

Washing: Wash the resin with DCM (3x) and methanol (3x) and dry under vacuum.

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O

(95:2.5:2.5) for 2 hours.
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Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge

to collect the pellet, and purify by reverse-phase HPLC.

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and

analytical HPLC.

In Vitro Fas/FAP-1 Binding Inhibition Assay
This protocol describes an ELISA-based assay to measure the inhibition of Fas/FAP-1 binding

by the C-terminal tripeptide.

Materials:

Recombinant GST-FAP-1 (PDZ3 domain) fusion protein

Biotinylated synthetic peptide corresponding to the C-terminal 15 amino acids of Fas

Ac-Ser-Leu-Val-OH

96-well ELISA plates

Phosphate-buffered saline (PBS)

Bovine serum albumin (BSA)

Streptavidin-horseradish peroxidase (HRP) conjugate

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

Stop solution (e.g., 2N H₂SO₄)

Plate reader

Procedure:

Coating: Coat a 96-well plate with GST-FAP-1 (PDZ3) at a concentration of 1 µg/mL in PBS

overnight at 4°C.
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Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1%

BSA in PBS for 1 hour at room temperature.

Inhibition:

Prepare serial dilutions of the Fas C-terminal tripeptide in binding buffer (PBS with 0.1%

BSA).

Add the tripeptide dilutions to the wells, followed by the biotinylated Fas C-terminal peptide

(at a constant concentration, e.g., 100 nM).

Incubate for 2 hours at room temperature.

Detection:

Wash the plate with PBST.

Add streptavidin-HRP conjugate diluted in binding buffer and incubate for 1 hour at room

temperature.

Wash the plate with PBST.

Add TMB substrate and incubate in the dark for 15-30 minutes.

Measurement: Stop the reaction with stop solution and measure the absorbance at 450 nm

using a plate reader.

Analysis: Calculate the percent inhibition for each tripeptide concentration relative to the

control (no inhibitor).

Apoptosis Induction in DLD-1 Cells
This protocol describes the induction of apoptosis in the human colon cancer cell line DLD-1,

which is resistant to Fas-mediated apoptosis due to high FAP-1 expression.

Materials:

DLD-1 cells
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RPMI-1640 medium with 10% fetal bovine serum (FBS)

Anti-Fas antibody (clone CH11)

Ac-Ser-Leu-Val-OH

Microinjection apparatus or a suitable peptide delivery system (e.g., liposomes)

DAPI (4',6-diamidino-2-phenylindole) stain

Fluorescence microscope

Procedure:

Cell Culture: Culture DLD-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a

5% CO₂ incubator.

Peptide Delivery:

Microinjection: Microinject Ac-Ser-Leu-Val-OH (e.g., at a concentration of 1 mg/mL in PBS)

into the cytoplasm of DLD-1 cells.

Alternative Delivery: Encapsulate the tripeptide in a suitable delivery vehicle and incubate

with the cells according to the manufacturer's protocol.

Apoptosis Induction: After peptide delivery, treat the cells with anti-Fas antibody (e.g., 100

ng/mL) for 4-6 hours.

Apoptosis Assessment (DAPI Staining):

Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

Stain the cells with DAPI (1 µg/mL) for 5 minutes.

Wash the cells with PBS.

Visualization and Quantification:
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Observe the cells under a fluorescence microscope.

Count the number of apoptotic cells (characterized by condensed and fragmented nuclei)

and the total number of cells in several fields of view.

Calculate the percentage of apoptotic cells.

Visualizations
Fas Signaling Pathway and Inhibition by C-Terminal
Tripeptide
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Caption: Fas signaling pathway and its inhibition by FAP-1 and the Fas C-terminal tripeptide.
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Experimental Workflow for Apoptosis Induction Assay

Start: Culture DLD-1 Cells

Deliver Fas C-Terminal
Tripeptide into Cells

Treat with
Anti-Fas Antibody
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End: Determine % Apoptosis

Click to download full resolution via product page
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Caption: Workflow for assessing apoptosis induction in DLD-1 cells.

Conclusion
The discovery of the Fas C-terminal tripeptide as a potent inhibitor of the Fas/FAP-1

interaction has provided invaluable insights into the regulation of apoptosis. This technical

guide offers a comprehensive overview of its discovery, mechanism of action, and the

experimental methodologies used for its study. The detailed protocols and visualizations serve

as a valuable resource for researchers in the fields of cell biology, oncology, and drug

development, facilitating further investigation into the therapeutic potential of targeting the Fas

signaling pathway. The ability of this small peptide to sensitize resistant cancer cells to Fas-

mediated apoptosis underscores its potential as a lead compound for the development of novel

anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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